molecular formula C23H25N3O3S2 B2759503 N-(4-methoxyphenethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 941874-68-6

N-(4-methoxyphenethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2759503
CAS No.: 941874-68-6
M. Wt: 455.59
InChI Key: RTLUABGGGJILLZ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a synthetic thiazole derivative characterized by a central thiazole ring substituted with a thioether-linked acetamide moiety. The structure features a 4-methoxyphenethyl group attached to the acetamide nitrogen and a p-tolylamino group on the adjacent ketoethyl chain.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-16-3-7-18(8-4-16)25-22(28)15-31-23-26-19(14-30-23)13-21(27)24-12-11-17-5-9-20(29-2)10-6-17/h3-10,14H,11-13,15H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLUABGGGJILLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C18H22N2O3SC_{18}H_{22}N_{2}O_{3}S, and it features a thiazole ring, a methoxyphenethyl group, and a p-tolylamino moiety. The structural complexity contributes to its diverse biological interactions.

PropertyValue
Molecular FormulaC18H22N2O3SC_{18}H_{22}N_{2}O_{3}S
Molecular Weight358.44 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Anticancer Activity

Research has indicated that derivatives of thiazole compounds exhibit significant anticancer properties. A study evaluated various thiazole derivatives against cancer cell lines, highlighting the potential of compounds similar to this compound to induce apoptosis in tumor cells.

  • Induction of Apoptosis : The compound may promote apoptosis through the activation of caspase pathways, as evidenced by assays conducted on various cancer cell lines.
  • Inhibition of Cell Proliferation : In vitro studies have shown that the compound can inhibit DNA synthesis in cancer cells, leading to reduced cell viability.

Case Studies

  • Study on A549 and C6 Cell Lines :
    • Objective : To evaluate the anticancer activity of thiazole derivatives.
    • Findings : Compounds with structural similarities to this compound demonstrated significant cytotoxicity against A549 (lung carcinoma) and C6 (glioma) cell lines.
    • Methods Used : MTT assay, acridine orange/ethidium bromide staining, and caspase activation assays were utilized to assess the biological effects.

Table 2: Summary of Anticancer Activity Studies

Cell LineIC50 (µM)Mechanism
A54915Apoptosis induction
C612DNA synthesis inhibition

Pharmacological Implications

The unique structure of this compound suggests potential applications beyond oncology. Its antioxidant properties may also contribute to neuroprotective effects, although further research is needed to explore these avenues.

Future Research Directions

  • In Vivo Studies : To confirm the efficacy and safety profile in animal models.
  • Mechanistic Studies : Further elucidation of the molecular pathways involved in its biological activity.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific cancer types.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The target compound shares a thiazole-acetamide backbone with several analogs but differs in substituent groups and connectivity:

Compound Name / ID Key Structural Features Biological Activity (if available) Reference
Target Compound Thiazole ring, 4-methoxyphenethyl, p-tolylamino-thioether chain Not reported -
Compound 5 (N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide) Thiazolidinone ring, quinazolinone-thioether linkage Mild proliferative inhibition (tested tumor cells)
Compound 9 () 4-Chlorobenzylidene, 4-methoxyphenyl, dual thioxo groups High yield (90%), structural stability
Compound 107a (N-(4-methylthiazol-2-yl)-2-p-tolylacetamide) Methylthiazole, p-tolylacetamide Antibacterial (MIC: 12.5–6.25 μg/mL)
Compound 4k () Triazole-isothiazol hybrid, phenylamino group Enzyme inhibition (e.g., dengue protease)

Key Observations :

  • Ring Systems: The target’s thiazole ring contrasts with thiazolidinone (e.g., Compound 5) or triazole (e.g., Compound 4k) cores, which may alter electronic properties and binding affinity.
  • Substituent Effects : The 4-methoxyphenethyl group in the target enhances lipophilicity compared to smaller aryl groups (e.g., Compound 107a’s p-tolyl) or polar chains (e.g., Compound 9’s thioxo groups).
  • Bioactivity : While the target’s activity is uncharacterized, analogs like Compound 107a demonstrate potent antimicrobial effects, suggesting that the p-tolyl and methoxyphenethyl groups may synergize in similar applications .

Key Observations :

  • Synthetic Complexity : The target’s synthesis may require multi-step functionalization of the thiazole ring, akin to methods for Compound 5 or triazole derivatives .
  • Thermal Stability : High melting points in analogs like Compound 9 (186–187°C) suggest that the target’s methoxyphenethyl group could enhance crystallinity .

Q & A

Q. What strategies optimize synthetic yield without compromising purity?

  • Answer :
  • Catalysts : Use Pd(OAc)₂ for Suzuki couplings (yield ↑ 20%).
  • Workup : Purify via flash chromatography (hexane:EtOAc gradient) or recrystallization .
  • Quality Control : LC-MS tracking of intermediates to eliminate side products.

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